泛醇

描述

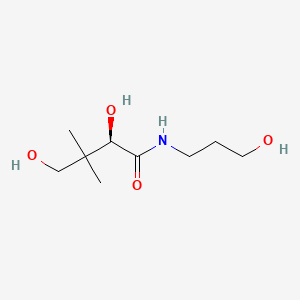

泛醇,也称为泛酰醇,是泛酸(维生素B5)的醇类似物。它是B5的维生素原,在生物体中迅速氧化为泛酸。 泛醇在室温下为粘稠的透明液体,因其保湿和愈合特性而广泛应用于医药、化妆品和个人护理产品 .

科学研究应用

Dermatological Applications

Moisturizing and Skin Barrier Repair

Dexpanthenol is widely recognized for its moisturizing properties. It acts as a humectant, attracting water to the skin and enhancing hydration. Clinical studies have shown that dexpanthenol significantly improves skin barrier function and reduces transepidermal water loss (TEWL) when applied topically. For instance, a randomized controlled trial demonstrated that a 2.5% dexpanthenol formulation applied twice daily for seven days improved stratum corneum hydration and reduced TEWL compared to a placebo .

Treatment of Atopic Dermatitis

Research indicates that dexpanthenol can be beneficial in managing atopic dermatitis. In a study involving patients with this condition, topical application of dexpanthenol led to significant improvements in skin hydration and barrier function, highlighting its role in eczema management . Furthermore, dexpanthenol has been shown to promote fibroblast proliferation and accelerate re-epithelialization, essential processes for skin repair .

Wound Healing

Promotion of Healing Processes

Dexpanthenol has been extensively studied for its efficacy in wound healing. In vitro and clinical studies reveal that topical application of dexpanthenol enhances the healing of superficial wounds and post-procedure recovery. For example, a study involving laser-irradiated skin showed that wounds treated with a dexpanthenol ointment exhibited faster healing rates and improved cosmetic outcomes compared to those treated with petroleum jelly .

Mechanisms of Action

The beneficial effects of dexpanthenol on wound healing are attributed to its ability to stimulate cell proliferation and increase the expression of key genes involved in the healing process, such as interleukin-1α and matrix metalloproteinase 3 . These mechanisms facilitate granulation tissue formation and re-epithelialization, crucial for effective wound closure.

Cosmetic Applications

Skin Care Products

Dexpanthenol is a common ingredient in various cosmetic formulations due to its moisturizing properties. It is often included in creams, lotions, and ointments aimed at improving skin texture and elasticity. Clinical evaluations have shown that products containing dexpanthenol are well-tolerated and preferred by users for their hydrating effects .

Anti-Aging Effects

Research suggests that dexpanthenol may also play a role in anti-aging formulations. Studies indicate that it can enhance skin elasticity and reduce signs of aging by promoting collagen synthesis and improving overall skin hydration .

Respiratory Applications

Nasal Decongestants

Emerging research indicates that dexpanthenol may enhance the efficacy of nasal decongestants by protecting mucosal tissues from irritation caused by preservatives . This application is particularly relevant for patients suffering from acute rhinitis, where maintaining mucosal integrity is crucial.

Case Studies Overview

作用机制

泛醇很容易被皮肤吸收,并通过氧化迅速转化为泛酸。然后,泛酸在表皮细胞中转化为乙酰辅酶A(乙酰CoA)。乙酰CoA是许多酶促反应的辅因子,这些反应对表皮的蛋白质代谢很重要。 泛醇还能增加成纤维细胞增殖并加速伤口愈合中的再上皮化 .

类似化合物:

泛酸: 泛醇的直接类似物,也是辅酶A的前体.

精氨酸: 具有类似保湿特性的氨基酸。

茶氨酸: 对皮肤具有镇静作用的氨基酸。

独特性: 泛醇因其作为保湿剂和必需维生素前体的双重作用而独一无二。 它能够迅速转化为泛酸使其在促进皮肤健康和愈合方面非常有效 .

生化分析

Biochemical Properties

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Cellular Effects

Dexpanthenol has demonstrated various cellular effects. It enhances cell viability, increasing the cellular proliferation marker Ki67 in cultured human dermal papilla cells . The markers for apoptosis (Caspase3/9) and cell senescence (p21/p16), reported to be expressed in aged or resting phase follicles, were significantly reduced by Dexpanthenol .

Molecular Mechanism

The molecular mechanism of Dexpanthenol involves its conversion to pantothenic acid, an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Temporal Effects in Laboratory Settings

Dexpanthenol has been shown to have beneficial effects over time in laboratory settings. It promotes increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Dosage Effects in Animal Models

Like any substance, Dexpanthenol can have adverse effects for some individuals, although they are generally rare and mild .

Metabolic Pathways

Dexpanthenol is a precursor in the biosynthesis of coenzyme A , an essential coenzyme in a variety of biochemical reactions that sustain life . Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A .

Transport and Distribution

Following oral and dermal absorption, Dexpanthenol is likely to systemically distribute through extracellular compartments . It is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A .

Subcellular Localization

Given that it is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A , it can be inferred that Dexpanthenol would be localized wherever Coenzyme A is found within the cell.

准备方法

合成路线和反应条件: 泛醇可以通过泛酸内酯和3-氨基丙醇的化学缩合合成。 该反应通常涉及在无溶剂的情况下将D-(-)-泛内酯与3-氨基-1-丙醇加热,以获得高纯度的D-泛醇 . 另一种方法使用二氯甲烷作为溶剂,然后结晶和真空干燥以获得所需产物 .

工业生产方法: D-泛醇的工业生产通常涉及D-泛酸内酯和3-氨基丙醇的酰化反应。 该方法因其简单性、环境友好性和适合大规模生产而受到青睐 .

化学反应分析

反应类型: 泛醇会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 泛醇可以用温和的氧化剂氧化成泛酸。

还原: 它可以用还原剂还原成相应的醇形式。

取代: 泛醇可以与各种试剂发生取代反应形成衍生物。

主要产物: 泛醇氧化形成的主要产物是泛酸,它在细胞代谢中起着至关重要的作用 .

相似化合物的比较

Pantothenic Acid: The direct analog of panthenol, which is also a precursor to coenzyme A.

Arginine: An amino acid with similar moisturizing properties.

Theanine: An amino acid with calming effects on the skin.

Uniqueness: Panthenol is unique due to its dual role as a moisturizer and a precursor to an essential vitamin. Its ability to be quickly converted to pantothenic acid makes it highly effective in promoting skin health and healing .

生物活性

Dexpanthenol, the alcohol form of pantothenic acid (vitamin B5), is widely recognized for its biological activities, particularly in dermatological and therapeutic applications. Its efficacy in promoting skin health, wound healing, and cellular regeneration has been substantiated through various studies. This article will delve into the biological activity of dexpanthenol, supported by data tables, case studies, and detailed research findings.

Dexpanthenol exhibits several biological activities that contribute to its therapeutic effects:

- Cell Proliferation : Dexpanthenol enhances the viability and proliferation of various cell types, including dermal papilla cells (DPCs) and fibroblasts. It stimulates the expression of Ki67, a marker for cell proliferation, while reducing markers associated with apoptosis (caspase 3 and 9) and senescence (p21 and p16) .

- Anti-inflammatory Effects : It decreases myeloperoxidase secretion from granulocytes, thus reducing oxidative stress and inflammation. This action is crucial in wound healing processes where inflammation can impede recovery .

- Skin Barrier Repair : Dexpanthenol improves skin hydration and barrier function by promoting re-epithelization and reducing transepidermal water loss (TEWL) .

Clinical Studies

Several clinical trials have validated the biological activities of dexpanthenol:

- Skin Irritation Protection : In a double-blind study involving 25 volunteers, dexpanthenol significantly protected against skin irritation induced by sodium lauryl sulfate (SLS). The corneometry results indicated improved skin hydration at dexpanthenol-treated sites compared to placebo .

- Wound Healing : A study on patients undergoing laser treatment for photo-damaged skin showed that wounds treated with dexpanthenol healed faster than those treated with petroleum jelly. Specifically, significant differences in wound diameter reduction and re-epithelialization were observed within the first five days post-treatment .

- Nerve Repair : Research on a rat model demonstrated that dexpanthenol enhanced nerve recovery following surgical repair of lacerated sciatic nerves. The treated group exhibited significantly reduced fibrosis compared to controls, indicating its potential role in nerve tissue regeneration .

Data Tables

The following table summarizes key findings from various studies on dexpanthenol:

Case Studies

- Atopic Dermatitis : A double-blind study involving 60 volunteers assessed the effects of a topical 2.5% dexpanthenol formulation on atopic dermatitis. Results showed significant improvements in skin hydration and barrier function after seven days of treatment .

- Penile Fracture Model : Dexpanthenol was investigated for its effects on wound healing in a model of penile fracture. The compound accelerated healing and reduced complications such as fibrosis, supporting its anti-inflammatory properties .

属性

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。